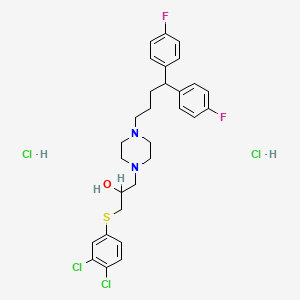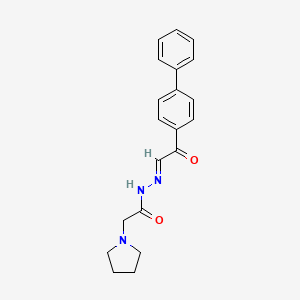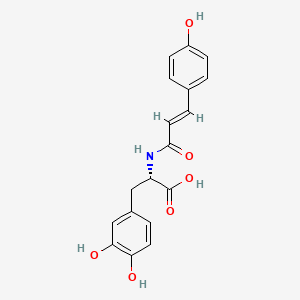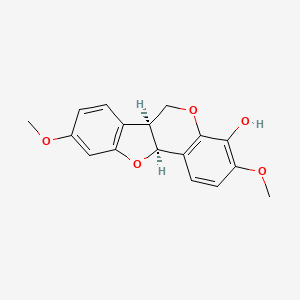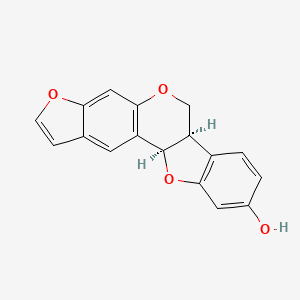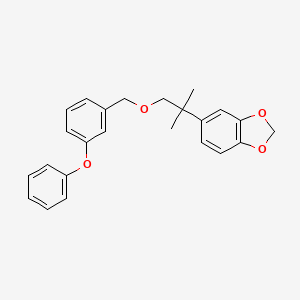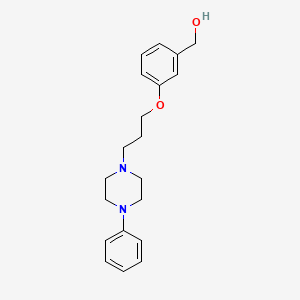
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide is a chemical compound that belongs to the class of succinimides It is characterized by the presence of a dibromophenyl group and a morpholinomethyl group attached to the succinimide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide typically involves the following steps:
Bromination: The starting material, phenylsuccinimide, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Morpholinomethylation: The dibrominated phenylsuccinimide is then reacted with morpholine and formaldehyde under basic conditions to introduce the morpholinomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Hydrolysis: The succinimide ring can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Hydrolysis: Acidic conditions involve the use of hydrochloric acid, while basic conditions involve the use of sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted phenylsuccinimides with various functional groups.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dihydro derivatives and reduced forms of the compound.
Hydrolysis: Products include carboxylic acids and corresponding amines.
科学的研究の応用
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide involves its interaction with specific molecular targets. The dibromophenyl group can interact with hydrophobic pockets in proteins, while the morpholinomethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The succinimide core can also participate in redox reactions, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-(3,5-Dibromophenyl)succinimide: Lacks the morpholinomethyl group, making it less versatile in terms of hydrogen bonding interactions.
N-(Morpholinomethyl)succinimide: Lacks the dibromophenyl group, reducing its hydrophobic interactions with proteins.
2-(3,5-Dichlorophenyl)-N-(morpholinomethyl)succinimide: Similar structure but with chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide is unique due to the presence of both dibromophenyl and morpholinomethyl groups, which provide a balance of hydrophobic and hydrogen bonding interactions. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
特性
CAS番号 |
93553-58-3 |
|---|---|
分子式 |
C15H16Br2N2O3 |
分子量 |
432.11 g/mol |
IUPAC名 |
3-(3,5-dibromophenyl)-1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H16Br2N2O3/c16-11-5-10(6-12(17)7-11)13-8-14(20)19(15(13)21)9-18-1-3-22-4-2-18/h5-7,13H,1-4,8-9H2 |
InChIキー |
UVXSFCUFCMUSHV-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC(=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


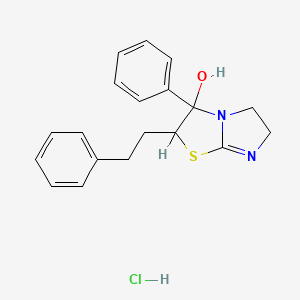
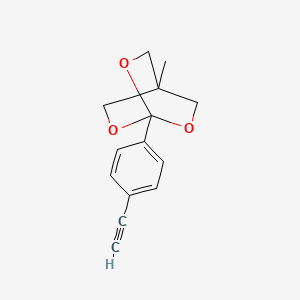
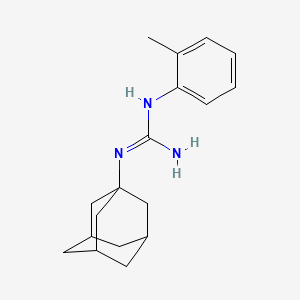

![N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide](/img/structure/B12765736.png)
